molecular formula C12H15N3O3S B241669 4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid

4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid

Katalognummer: B241669
Molekulargewicht: 281.33 g/mol
InChI-Schlüssel: YDXKEFXJPXESSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a hydrazino group and a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid typically involves the reaction of 4-toluidine with carbon disulfide to form 4-toluidinocarbothioyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazino derivative. Finally, the hydrazino derivative is condensed with 4-oxobutanoic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the hydrazino group.

Wissenschaftliche Forschungsanwendungen

4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its oxidation by N-bromophthalimide involves the formation of an intermediate that undergoes further oxidative cleavage . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Oxo-4-(2-(p-tolylcarbamothioyl)hydrazinyl)butanoic acid is unique due to its specific hydrazino and butanoic acid structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C12H15N3O3S

Molekulargewicht

281.33 g/mol

IUPAC-Name

4-[2-[(4-methylphenyl)carbamothioyl]hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C12H15N3O3S/c1-8-2-4-9(5-3-8)13-12(19)15-14-10(16)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,16)(H,17,18)(H2,13,15,19)

InChI-Schlüssel

YDXKEFXJPXESSD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O

Kanonische SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.